

# Technical Guide: Physical and Chemical Properties of Cetirizine Impurity C Dihydrochloride

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## Compound of Interest

Compound Name: *Cetirizine Impurity C dihydrochloride*

Cat. No.: *B11937684*

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## Introduction

Cetirizine, a second-generation histamine H1 receptor antagonist, is a widely used medication for the treatment of allergies. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy.

Cetirizine Impurity C, chemically known as (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid, is a process-related impurity that can arise during the synthesis of Cetirizine. This technical guide provides a comprehensive overview of the physical and chemical properties of its dihydrochloride salt, along with methodologies for its analysis and characterization.

## Chemical and Physical Properties

A summary of the key physical and chemical properties of **Cetirizine Impurity C dihydrochloride** is presented below. This data is essential for its identification, purification, and quantification in drug substances and products.

Property	Value	Reference
Chemical Name	(RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride	[1][2]
Synonyms	Cetirizine 2-Chloro Impurity Dihydrochloride, 2-Chlorocetirizine dihydrochloride	[2][3]
Molecular Formula	C <sub>21</sub> H <sub>27</sub> Cl <sub>3</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	461.81 g/mol	[1][2]
CAS Number	2702511-37-1	[2]
Appearance	White to off-white solid	
Melting Point	85.0-87.8°C	
Solubility	Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO)	[4]
Storage Conditions	2-8°C	[4]
GHS Hazard Statements	H302: Harmful if swallowed	[1]

## Experimental Protocols

Detailed experimental protocols are crucial for the accurate analysis and characterization of pharmaceutical impurities. Below are methodologies for key experiments related to **Cetirizine Impurity C dihydrochloride**.

### High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is essential for the quantification of Cetirizine Impurity C in cetirizine drug substances. The following method is adapted from published literature for the analysis of

cetirizine and its related impurities[5][6].

- Chromatographic System:
  - Column: Hypersil BDS C18, 5  $\mu$ m, 4.6 x 250 mm (or equivalent)[5]
  - Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (adjusted to pH 5.5), acetonitrile, methanol, and tetrahydrofuran (12:5:2:1, v/v/v/v)[5]
  - Flow Rate: 1.0 mL/min[5]
  - Detection: UV at 230 nm[5][6]
  - Injection Volume: 20  $\mu$ L
- Sample Preparation:
  - Accurately weigh and dissolve the sample in the mobile phase to a suitable concentration.
- Procedure:
  - Equilibrate the column with the mobile phase until a stable baseline is achieved.
  - Inject the standard and sample solutions.
  - Monitor the chromatogram and determine the retention time and peak area for Cetirizine Impurity C. The relative retention time for impurity C is approximately 0.7 relative to cetirizine[6].

## Melting Point Determination

The melting point is a key physical property for the identification and purity assessment of a solid substance. The capillary method is a standard technique used for this purpose[7][8][9].

- Apparatus:
  - Melting point apparatus with a heating block and a viewing lens/camera.
  - Glass capillary tubes (sealed at one end).

- Sample Preparation:
  - Ensure the sample of **Cetirizine Impurity C dihydrochloride** is dry and finely powdered.
  - Introduce a small amount of the powder into the open end of a capillary tube and pack it down to a height of 2-4 mm.
- Procedure:
  - Place the capillary tube into the heating block of the melting point apparatus.
  - Heat the block at a rapid rate until the temperature is about 10-15°C below the expected melting point.
  - Decrease the heating rate to 1-2°C per minute.
  - Observe the sample carefully. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (end of melting). This range is the melting point of the substance.

## Solubility Assessment

Determining the solubility of an impurity is important for understanding its behavior in various solvents and for developing appropriate analytical methods. The equilibrium solubility method is a common approach<sup>[10][11][12][13]</sup>.

- Materials:
  - **Cetirizine Impurity C dihydrochloride**.
  - Selected solvents (e.g., Methanol, DMSO, water, buffer solutions at various pH).
  - Vials with screw caps.
  - Shaker or agitator.
  - Analytical balance.
  - A suitable analytical technique for quantification (e.g., HPLC-UV).

- Procedure:
  - Add an excess amount of **Cetirizine Impurity C dihydrochloride** to a known volume of the solvent in a vial.
  - Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - After agitation, allow the undissolved solid to settle.
  - Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
  - Quantify the concentration of the dissolved impurity in the filtrate using a validated analytical method like HPLC.
  - Express the solubility as mg/mL or another appropriate unit.

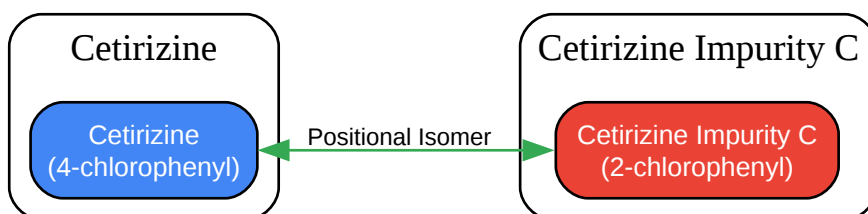
## Synthesis of Cetirizine Impurity C Dihydrochloride

The synthesis of Cetirizine Impurity C is not a routine procedure but is necessary for the preparation of a reference standard for analytical purposes. The following is a general synthetic route based on available information.

A common synthetic approach involves the N-alkylation of 1-[(2-chlorophenyl)phenylmethyl]piperazine with a suitable ethoxyacetic acid derivative. The resulting free base of Cetirizine Impurity C is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

## Visualizations

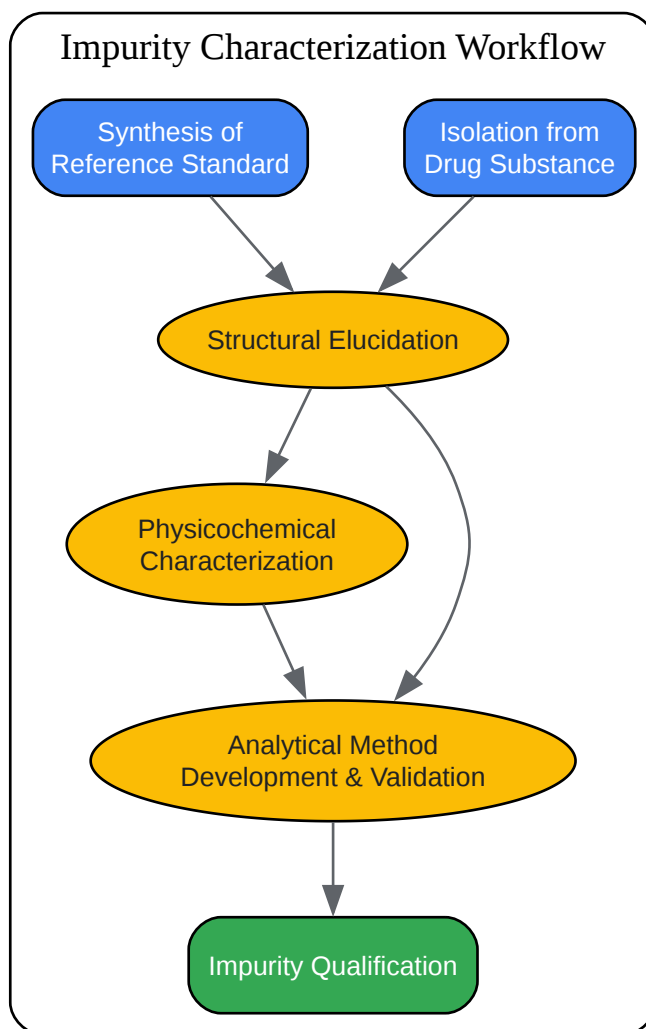
### Chemical Structure and Relationship to Cetirizine



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Caption: Structural relationship between Cetirizine and Impurity C.

## Analytical Workflow for Impurity Characterization



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Caption: Workflow for the characterization of a pharmaceutical impurity.

## Spectral Data

The definitive identification and structural elucidation of **Cetirizine Impurity C dihydrochloride** are achieved through a combination of spectroscopic techniques. While the raw spectral data is

typically proprietary and provided by the supplier of the reference standard, the following techniques are employed for its characterization<sup>[14]</sup>:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to determine the chemical structure by identifying the connectivity of atoms and the chemical environment of each proton and carbon atom.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which helps in confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid, ether, and aromatic rings.

## Conclusion

A thorough understanding of the physical and chemical properties of **Cetirizine Impurity C dihydrochloride** is paramount for the development of robust analytical methods and for ensuring the quality and safety of cetirizine-containing pharmaceutical products. This guide provides a foundational resource for researchers and professionals in the pharmaceutical industry, summarizing key properties and experimental protocols for the analysis and characterization of this impurity. The application of these methodologies will support the effective control of impurities in compliance with regulatory requirements.

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